molecular formula C18H11BrClF3N4O2S2 B2610169 2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-37-5

2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2610169
CAS No.: 392299-37-5
M. Wt: 551.78
InChI Key: TYHOTLMCCPTAQC-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a bromine atom at position 3. The thiadiazole ring is further functionalized via a sulfur-linked ethyl chain bearing a 2-chloro-5-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine and chlorine atoms may contribute to steric and electronic effects critical for binding interactions .

Properties

IUPAC Name

2-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClF3N4O2S2/c19-11-4-2-1-3-10(11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-9(18(21,22)23)5-6-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHOTLMCCPTAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates various functional groups, including a thiadiazole moiety, which is known for contributing to diverse pharmacological properties.

Structural Characteristics

This compound features:

  • A bromo substituent which may enhance its reactivity.
  • A trifluoromethyl group that can influence lipophilicity and biological activity.
  • An amino group linked to a thio and thiadiazole , suggesting potential for interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties. The following sections detail the findings from recent research.

Anticancer Activity

Research indicates that compounds containing thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • IC50 Values : In studies involving derivatives of thiadiazole, compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines such as Jurkat and A-431, indicating potent activity compared to standard treatments like doxorubicin .

Table 1: Cytotoxic Activity of Related Thiadiazole Compounds

CompoundCell LineIC50 (µg/mL)Reference
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Compound 13Jurkat/A-431< Doxorubicin

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Bcl-2 : Studies have shown that certain thiadiazole derivatives can inhibit Bcl-2, a protein that prevents apoptosis in cancer cells, thereby promoting cell death .
  • Molecular Dynamics : Molecular dynamics simulations have suggested that these compounds interact with proteins through hydrophobic contacts and hydrogen bonding, affecting their stability and function .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Thiadiazole derivatives have been noted for their ability to disrupt bacterial cell membranes and inhibit growth.

  • Case Studies : In vitro studies demonstrated that certain thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in 1,3,4-Thiadiazole Chemistry

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are widely studied for their pharmacological and material science applications. Key analogues include:

Compound Name Molecular Formula Substituent Variations vs. Target Compound Key Properties/Applications Reference
N-(2-Bromo-4-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide C₁₇H₁₄BrClN₃OS₂ - 4-chlorobenzyl vs. trifluoromethylphenyl
- Bromine at benzamide vs. thiadiazole
Antimicrobial activity (hypothesized)
N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide C₂₈H₂₈BrN₃O₃S - Benzothiazole vs. thiadiazole core
- Methoxy substituents
Anticancer potential (in vitro studies)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₀BrClF₅NO₂ - Fluorinated alkoxy chain vs. thioethyl linkage
- Fluorine substituents
Kinase inhibition (patented)
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide C₁₃H₁₀BrClN₄O₂S₂ - Triazole vs. thiadiazole core
- Sulfonamide vs. benzamide
Anti-inflammatory activity (preclinical)
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole C₁₀H₆BrN₃S - Fused imidazo-thiadiazole system
- No benzamide group
Photoluminescent materials

Physicochemical and Spectral Comparisons

  • Melting Points : Thiadiazole derivatives with bromine substituents (e.g., ’s 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) exhibit higher melting points (>500 K) due to rigid aromatic systems, whereas benzamide-linked analogues (e.g., ) show moderate melting points (~500 K) .
  • NMR Signatures: The trifluoromethyl group in the target compound would produce a distinct ¹⁹F NMR signal near -60 ppm, absent in non-fluorinated analogues. The benzamide proton (NH) typically resonates at δ 10–11 ppm in ¹H NMR .
  • Mass Spectrometry : Bromine’s isotopic pattern (1:1 ratio for M⁺ and M+2 peaks) aids in structural confirmation, as seen in for brominated thiazoles .

Key Research Findings

Substituent Effects: The trifluoromethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogues (e.g., ’s 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine) .

Synthetic Challenges: Bromine substitution on thiadiazoles requires precise stoichiometry to avoid side products, as noted in .

Structural Confirmation : X-ray diffraction () validates the planar geometry of thiadiazole cores, critical for π-π stacking in drug-receptor interactions .

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